7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a heterocyclic compound characterized by its quinoline core, which is substituted with a benzyloxy group, a hydroxy group, a methoxy group, and a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the development of therapeutic agents. The unique combination of functional groups contributes to its reactivity and interaction with various biological targets.
This compound can be synthesized through established organic synthesis techniques, often involving multi-step reactions that incorporate various chemical transformations. It has been studied for its potential applications in pharmaceuticals and materials science.
7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile typically involves several key steps:
The synthetic routes require careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile features:
The molecular formula is CHNO, with a molecular weight of approximately 282.29 g/mol. The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the presence and arrangement of functional groups.
7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile can undergo several significant chemical reactions:
Common reagents for these reactions include:
The mechanism by which 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile exerts its biological effects involves interaction with specific enzymes and cellular pathways:
Studies indicate that this compound may modulate gene expression related to cell cycle regulation and apoptosis, suggesting its potential as an anticancer agent.
7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is typically characterized by:
Key chemical properties include:
Relevant analyses often involve spectroscopic methods to determine purity and structural integrity.
7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile has several notable applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing the potential for developing new therapeutic agents based on quinoline derivatives.
The synthesis of 7-(Benzyloxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile relies on strategically functionalized quinoline intermediates. A predominant route begins with isovanillin (18), which undergoes O-benzylation using benzyl bromide and potassium carbonate in N,N-dimethylformamide (DMF) at 90°C to yield 3-benzyloxy-4-methoxybenzaldehyde (19) [10]. Subsequent nitration with diluted nitric acid (0°C) introduces a nitro group at the ortho position, forming 2-nitro-3-benzyloxy-4-methoxybenzaldehyde (20) [10] [1]. This nitro-substituted aldehyde then reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux (100–120°C) in aprotic polar solvents like DMF or dimethyl sulfoxide (DMSO), yielding the enone intermediate 1-(2-nitro-3-benzyloxy-4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (21) [5] [10]. Cyclization to the quinoline core is achieved via nitro reduction and intramolecular cyclization, typically using iron/zinc in acetic acid, to form 7-benzyloxy-4-hydroxy-6-methoxyquinoline (22). Final cyanation at the 3-position employs malononitrile or cyanating agents under acidic or basic conditions to furnish the target carbonitrile [9] [10].
Table 1: Key Intermediates in Quinoline Carbonitrile Synthesis
Intermediate | Chemical Name | Function | Synthetic Step |
---|---|---|---|
19 | 3-Benzyloxy-4-methoxybenzaldehyde | Benzyl protection | O-Alkylation of isovanillin |
20 | 2-Nitro-3-benzyloxy-4-methoxybenzaldehyde | Electrophilic site for cyclization | Nitration |
21 | (E)-1-(2-Nitro-3-benzyloxy-4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | Michael acceptor | Condensation with DMF-DMA |
22 | 7-Benzyloxy-4-hydroxy-6-methoxyquinoline | Quinoline core precursor | Reduction/cyclization |
Nitro reduction is pivotal for constructing the quinoline pyridine ring. The enone intermediate (21) undergoes a one-pot nitro reduction and cyclization in acetic acid/ethanol (70–100°C) using iron powder or zinc as reductants. The nitro group is reduced to an amine, which attacks the adjacent enone carbonyl, triggering ring closure to form 7-benzyloxy-4-hydroxy-6-methoxyquinoline (22) [1] [5]. Iron powder (1:2–1:6 molar ratio to substrate) in 7–10 mL/g acetic acid/ethanol achieves >85% conversion with minimal byproducts [1]. This step eliminates the need for high-temperature cyclizations (>250°C) required in traditional methods (e.g., Conrad-Limpach), which generate polymeric impurities and demand specialized equipment [5]. Post-reaction, simple filtration removes iron oxides, and crystallization from ethanol yields 22 in >90% purity, directly enabling downstream C3-cyanation [1] [10].
Table 2: Reduction-Cyclization Conditions and Outcomes
Reductant | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Iron powder | Acetic acid/ethanol (7:3 v/v) | 70–80 | 4–6 | 88–92 |
Zinc powder | Glacial acetic acid | 100 | 2–3 | 78–85 |
Hydrogen/Pd-C | Ethanol | 50 | 6 | 70–75 |
Atom economy and waste reduction are central to modernizing this synthesis. The reduction-cyclization step exemplifies green principles: iron/water-acetic acid systems replace toxic tin(II) chloride or high-risk hydrogenation, generating non-hazardous iron oxide sludge removable via filtration [1] [7]. Solvent optimization is critical—ethanol/water mixtures reduce DMF usage by 40% in earlier steps, lowering the process mass intensity (PMI) [7]. A notable advancement is the telescoped approach, where intermediates 20–22 are purified by crystallization instead of chromatography, reducing organic waste [1]. The overall E-factor (kg waste/kg product) for the iron-mediated route is 15–20, significantly lower than the 50–60 observed in high-temperature cyclizations requiring diphenyl ether distillation [5] [7].
Scaling this synthesis faces three key hurdles:
Table 3: Scalability Solutions for Key Challenges
Challenge | Lab-Scale Issue | Industrial Solution | Outcome |
---|---|---|---|
Nitroaldehyde (20) stability | Decomposition at RT | Continuous flow reactor at 0–5°C | Purity >95% at 50 kg batch |
Iron oxide removal | Filter clogging | Centrifugation + cellulose filter aid | 99% solid removal; no downtime |
C3-Cyanation selectivity | Over-cyanation byproducts | Trichloroacetonitrile with NaHCO₃ quenching | 88% yield; HPLC purity >97% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0